N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, a pyrrole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyrrole ring via a Paal-Knorr reaction. The methoxyphenyl group is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase, leading to the disruption of essential biological processes . The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds share the pyrrole ring and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their diverse biological activities.
Uniqueness
N-(2-methoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c1-11-14(22-16(17-11)19-9-5-6-10-19)15(20)18-12-7-3-4-8-13(12)21-2/h3-10H,1-2H3,(H,18,20) |
InChI Key |
GMMBHSVVMMDBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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